1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- is a heterocyclic compound that features a fused ring system combining pyrrole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- typically involves the reaction of aroylpyruvic acids with ethanolamine or 2-propanolamine in the presence of acetic acid. This reaction is carried out in toluene with a Dean–Stark trap to remove water, leading to the formation of (Z)-3-(2-aryl-2-oxoethylidene)morpholin-2-ones. These intermediates are then reacted with oxalyl chloride under reflux conditions in anhydrous chloroform to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It could bind to certain receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound might influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
- 3-Phenyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
- 3,4-Dihydro-3-phenyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Comparison: 1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- is unique due to the presence of the benzoyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in solubility, stability, and interaction with biological targets .
Properties
CAS No. |
517103-60-5 |
---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-benzoyl-3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one |
InChI |
InChI=1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)11-6-7-12-14(17)18-9-8-15(11)12/h1-7H,8-9H2 |
InChI Key |
ADPFJWVLIKITBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=CC=C(N21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.